molecular formula C30H26N2O8S B12335195 (2R,3S,4R,5R)-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrothiophene-3,4-diyl dibenzoate

(2R,3S,4R,5R)-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrothiophene-3,4-diyl dibenzoate

Cat. No.: B12335195
M. Wt: 574.6 g/mol
InChI Key: ZRXWBHVEMSFQIF-VNSJUHMKSA-N
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Description

The compound “(2R,3S,4R,5R)-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrothiophene-3,4-diyl dibenzoate” is a complex organic molecule that features a tetrahydrothiophene ring substituted with benzoyloxy and dioxo-dihydropyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include a thiophene derivative and benzoyl chloride. The key steps could involve:

    Formation of the tetrahydrothiophene ring: This might be achieved through a cyclization reaction.

    Introduction of the benzoyloxy groups: This could be done via esterification reactions using benzoyl chloride.

    Attachment of the dioxo-dihydropyrimidinyl group: This might involve a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring might be susceptible to oxidation under certain conditions.

    Reduction: Reduction reactions could potentially modify the dioxo-dihydropyrimidinyl group.

    Substitution: The benzoyloxy groups might be replaced by other substituents through nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Participating in redox reactions: Influencing cellular oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R,5R)-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrothiophene-3,4-diyl dibenzoate: A similar compound with slight variations in the substituents.

    Thiophene derivatives: Compounds with a thiophene ring and various substituents.

    Dioxo-dihydropyrimidinyl compounds: Molecules containing the dioxo-dihydropyrimidinyl group.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which might confer unique chemical and biological properties.

Properties

Molecular Formula

C30H26N2O8S

Molecular Weight

574.6 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)thiolan-2-yl]methyl benzoate

InChI

InChI=1S/C30H26N2O8S/c33-23-16-17-32(30(37)31-23)26-25(40-29(36)21-14-8-3-9-15-21)24(39-28(35)20-12-6-2-7-13-20)22(41-26)18-38-27(34)19-10-4-1-5-11-19/h1-15,22,24-26H,16-18H2,(H,31,33,37)/t22-,24-,25-,26-/m1/s1

InChI Key

ZRXWBHVEMSFQIF-VNSJUHMKSA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](S2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(S2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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